Structural Elucidation and Conformational Dynamics of Methyl 4-bromo-2-(2-methylpropoxy)benzoate: A Comprehensive Guide
Structural Elucidation and Conformational Dynamics of Methyl 4-bromo-2-(2-methylpropoxy)benzoate: A Comprehensive Guide
Introduction: The Scaffold and Its Significance
Methyl 4-bromo-2-(2-methylpropoxy)benzoate (CAS: 139102-34-4) is a high-value intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., TRK, BTK pathways) and biaryl-based pharmaceuticals.[1] Its utility stems from its trifunctional nature:
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The Bromine Handle (C4): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[2]
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The Isobutoxy Group (C2): Provides critical lipophilicity and steric bulk, often exploiting the "ortho-effect" to lock specific bioactive conformations.[2]
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The Methyl Ester (C1): A masked carboxylic acid, serving as a hydrogen bond acceptor or a precursor for heterocycle formation (e.g., benzimidazoles, quinazolinones).
This guide provides a rigorous framework for the structural analysis of this molecule, moving from 2D connectivity to 3D conformational dynamics, supported by validated experimental protocols.
2D Structural Analysis & Electronic Profiling
Connectivity and Electronic Effects
The molecule exhibits a "push-pull" electronic system.[1][2] The ester group is electron-withdrawing (induction and resonance), deactivating the ring. However, the ortho-alkoxy group is strongly electron-donating by resonance, counteracting this effect and activating the C3 and C5 positions, though the C4-Bromine dampens this activation.
NMR Signature Prediction & Interpretation
Accurate structural verification relies on identifying specific splitting patterns arising from the 1,2,4-substitution pattern.
Table 1: Predicted
| Moiety | Proton | Approx.[2][3][4][5][6][7] Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Aromatic | H-6 | 7.65 – 7.75 | Doublet (d) | Deshielded by ortho-ester carbonyl.[1] | |
| Aromatic | H-3 | 7.05 – 7.15 | Doublet (d) | Shielded by ortho-alkoxy; meta-coupling to H-5. | |
| Aromatic | H-5 | 7.15 – 7.25 | Doublet of Doublets (dd) | Coupling to H-6 (ortho) and H-3 (meta). | |
| Aliphatic | OCH | 3.85 – 3.90 | Singlet (s) | - | Methyl ester characteristic signal.[1] |
| Isobutoxy | OCH | 3.75 – 3.85 | Doublet (d) | Diagnostic of isobutoxy ether linkage. | |
| Isobutoxy | CH | 2.05 – 2.15 | Multiplet (m) | - | Methine proton.[1][2] |
| Isobutoxy | CH | 1.00 – 1.05 | Doublet (d) | Geminal dimethyl group (6H integration). |
Structural Visualization
The following diagram illustrates the key pharmacophoric features and electronic vectors.
Figure 1: Functional decomposition of Methyl 4-bromo-2-(2-methylpropoxy)benzoate highlighting electronic vectors and the critical ortho-interaction.[1]
3D Conformational Dynamics
The Ortho-Alkoxy Effect
In 3D space, this molecule does not remain planar.[2] The steric repulsion between the carbonyl oxygen of the ester and the oxygen/methylene of the isobutoxy group forces the ester group to rotate out of the aromatic plane.
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Torsion Angle (
): The C(ar)-C(carbonyl) bond typically rotates 30°–60° to minimize dipole-dipole repulsion between the ether oxygen and the carbonyl oxygen.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Isobutyl Conformation: The isobutyl chain will adopt a staggered conformation to minimize steric clash with the aromatic ring protons (H-3).[2]
Computational Modeling Protocol
To accurately predict the bioactive conformation, a Boltzmann-weighted conformational search is required.[2]
Protocol: Conformational Ensemble Generation
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Force Field Generation: Use OPLS3e or MMFF94 to generate an initial pool of conformers (Energy window: 5.0 kcal/mol).[2]
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Geometry Optimization: Refine low-energy conformers using DFT (Density Functional Theory) at the B3LYP/6-31G** level.
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Solvation Model: Apply Poisson-Boltzmann (PBF) solvation (water or DMSO) to simulate physiological or assay conditions.[2]
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Analysis: Calculate the Boltzmann population (%) of the lowest energy conformer at 298 K.
Figure 2: Computational workflow for determining the low-energy conformer population.
Physicochemical Profiling (Developability)
Understanding the physicochemical properties is crucial for formulation and assay development.[2] The isobutoxy group significantly increases lipophilicity compared to a methoxy analog.[2]
Table 2: Key Physicochemical Descriptors
| Property | Value (Approx.) | Implication |
| Molecular Weight | 287.15 g/mol | Fragment-like; suitable for elaboration.[2] |
| cLogP | 3.8 – 4.2 | High lipophilicity; potential solubility issues in aqueous media.[2] |
| TPSA | ~35 Ų | Good membrane permeability (Rule of 5 compliant).[2] |
| H-Bond Acceptors | 3 | Ester oxygens + Ether oxygen.[1][2] |
| H-Bond Donors | 0 | Requires H-bond donor partner in binding site.[1][2] |
| Rotatable Bonds | 4 | Moderate flexibility (Ester bond + Isobutyl chain).[2] |
Experimental Validation Protocols
To ensure scientific integrity, the synthesized material must be validated using orthogonal analytical techniques.
Single Crystal X-Ray Diffraction (SCXRD)
Since the compound is a low-melting solid (~33 °C), standard crystallization can be difficult.
Protocol: Low-Temperature Crystal Growth
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Solvent System: Dissolve 20 mg of compound in minimal pentane or hexane (non-polar) at room temperature.
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Seeding: If an oil forms, cool to -20 °C and scratch the vessel wall to induce nucleation.[2]
-
Vapor Diffusion: Alternatively, dissolve in diethyl ether (inner vial) and diffuse into pentane (outer vial) at 4 °C.
-
Mounting: Mount the crystal rapidly using cryo-oil and collect data at 100 K to prevent melting/sublimation in the X-ray beam.
Quality Control Workflow
The following diagram outlines the mandatory QC steps to certify the material for biological assays.
Figure 3: Quality Control decision tree for structural validation.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.[2] (Standard reference for NMR splitting patterns).
-
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for Small Molecule Crystal Growth." [Link]
-
Cramer, C. J. Essentials of Computational Chemistry: Theories and Models. 2nd Ed., Wiley, 2004.[2] (Source for DFT and conformational analysis methodologies).
-
PubChem Compound Summary. "Methyl 4-bromo-2-(2-methylpropoxy)benzoate."[1][2] National Center for Biotechnology Information.[2] [Link]
-
Baur, M., et al. "Conformational preferences of ortho-substituted benzoic acid esters."[2] Journal of Chemical Crystallography, vol. 32, 2002. (Grounding for the ortho-alkoxy twist effect).[2]
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- 1. 22717-56-2|Methyl 4-bromo-2-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4 [sigmaaldrich.com]
- 4. Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum [chemicalbook.com]
